Terazoline -

Terazoline

Catalog Number: EVT-13547106
CAS Number:
Molecular Formula: C12H21N3
Molecular Weight: 207.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of terazosin involves several key steps:

  1. Initial Reaction: The synthesis begins with the reaction of piperazine with 2-furoyl chloride, which introduces the furan moiety into the structure.
  2. Catalytic Hydrogenation: Following this, catalytic hydrogenation of the furan ring occurs to yield an intermediate compound.
  3. Alkylation: This intermediate is then subjected to direct alkylation when heated with 2-chloro-6,7-dimethoxyquinazolin-4-amine. This step is crucial as it forms the final terazosin structure through a nucleophilic attack by piperazine on the electrophilic carbon atom of the quinazoline derivative .
Molecular Structure Analysis

Terazosin has the chemical formula C19H25N5O4C_{19}H_{25}N_{5}O_{4} and a molar mass of approximately 387.44 g/mol. The molecular structure features several functional groups:

  • A quinazoline core which provides the basic framework.
  • A piperazine ring, which contributes to its pharmacological activity.
  • Two methoxy groups attached to the quinazoline structure that enhance its solubility and receptor binding properties .

Structural Data

  • IUPAC Name: 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-imine
  • CAS Number: 63074-08-8
  • Hydrochloride Form: Terazosin hydrochloride (CAS Number: 82364-41-0) has additional chloride in its structure .
Chemical Reactions Analysis

Terazosin can undergo various chemical reactions typical for its functional groups:

  1. Hydrolysis: Under acidic or basic conditions, terazosin can hydrolyze, particularly at the ester linkages.
  2. Oxidation: The presence of nitrogen atoms allows for potential oxidation reactions that may alter its pharmacological properties.
  3. Alkylation/Acylation: The piperazine ring can participate in further alkylation or acylation reactions to modify its activity or enhance selectivity for specific receptors .

These reactions are essential for modifying terazosin's properties for research and development purposes.

Mechanism of Action

Terazosin functions primarily as an antagonist at alpha-1 adrenergic receptors. Its mechanism involves:

  • Receptor Binding: Terazosin selectively binds to alpha-1 adrenergic receptors located on vascular smooth muscle cells and in the prostate.
  • Smooth Muscle Relaxation: By inhibiting these receptors, terazosin causes relaxation of smooth muscle, leading to vasodilation (widening of blood vessels) and reduced resistance in urinary flow pathways.

Additionally, terazosin has been shown to enhance apoptosis in prostate cells through upregulation of transforming growth factor beta-1, contributing to its therapeutic effects in benign prostatic hyperplasia .

Physical and Chemical Properties Analysis

Terazosin exhibits several notable physical and chemical properties:

  • Solubility: Water solubility is approximately 0.132 mg/mL at room temperature.
  • Protein Binding: High protein binding (90–94%), indicating significant interactions with plasma proteins which can affect bioavailability.
  • Half-Life: The elimination half-life is around 12 hours, allowing for once-daily dosing in clinical settings .

Relevant Data

PropertyValue
Molecular Weight387.44 g/mol
Chemical FormulaC19H25N5O4
Solubility0.132 mg/mL
Protein Binding90–94%
Elimination Half-Life~12 hours
Applications

Terazosin is primarily used in clinical settings for:

  • Benign Prostatic Hyperplasia: It alleviates urinary symptoms associated with an enlarged prostate by relaxing smooth muscle in the bladder neck and prostate.
  • Hypertension Management: Although not a first-line treatment due to potential side effects like orthostatic hypotension, it serves as an alternative for patients who cannot tolerate other antihypertensive medications.

Research also indicates potential neuroprotective effects in motor neuron diseases, suggesting broader therapeutic applications beyond urology and cardiology .

Mechanistic Pharmacology and Molecular Targets

Alpha-1 Adrenergic Receptor Antagonism and Smooth Muscle Modulation

Terazosin exerts its primary therapeutic effects through high-affinity competitive antagonism of α1-adrenergic receptors (α1-ARs). As a quinazoline derivative, it selectively binds to α1-AR subtypes (α1A, α1B, α1D) with near-equal affinity, preventing endogenous catecholamines like norepinephrine from activating these receptors [1] [6]. This blockade triggers smooth muscle relaxation through two distinct pathways:

  • Vascular Smooth Muscle: Inhibition of α1B-ARs in arteriolar smooth muscle reduces cytosolic calcium flux, causing vasodilation and decreased peripheral vascular resistance—the cornerstone of its antihypertensive effect [3] [7].
  • Prostatic/Urethral Smooth Muscle: Antagonism of α1A-ARs predominates in the prostate and bladder neck, relaxing smooth muscle and reducing urethral resistance to alleviate BPH symptoms [1] [6].

Table 1: Terazosin’s Effects on α1-AR Subtypes

Receptor SubtypePrimary Tissue LocationFunctional Consequence of Blockade
α1AProstate stroma, bladder neckUrethral pressure reduction, improved urine flow
α1BVascular smooth muscleSystemic vasodilation, blood pressure reduction
α1DSpinal cord, detrusor muscleModulation of micturition reflexes

Electrophysiological studies demonstrate terazosin’s long receptor off-rate kinetics, contributing to its extended duration of action compared to earlier agents like prazosin [3] [9]. The drug’s saturation of α1-ARs disrupts Gq-protein signaling, inhibiting phospholipase C (PLC) activation and subsequent inositol trisphosphate (IP3)-mediated calcium release from the sarcoplasmic reticulum [6] [7].

Apoptotic Induction in Prostatic Cells via TGF-β1/p27kip1 Signaling

Beyond acute smooth muscle relaxation, terazosin triggers programmed cell death in prostatic stromal and epithelial cells through transforming growth factor-beta 1 (TGF-β1) pathways. Histopathological analyses of BPH patients treated with terazosin reveal:

  • >3-fold increase in apoptotic index versus untreated tissue [2] [5]
  • Stromal-epithelial apoptosis without altering proliferation rates [5]
  • Upregulation of TGF-β1 expression confirmed via immunohistochemistry [2]

The molecular cascade involves:

  • TGF-β1 induction and secretion by prostate stromal cells
  • Binding to TGF-βRII receptors on epithelial cells
  • Smad-dependent transcription of pro-apoptotic genes
  • p27kip1 cyclin-dependent kinase inhibitor overexpression, inducing cell cycle arrest
  • Caspase-3/7 activation executing apoptosis [2] [8]

Table 2: Key Components of Terazosin-Induced Apoptotic Pathway

Molecular MediatorFunctionValidation Method
TGF-β1Master apoptosis regulatorIHC staining, ELISA
TGF-βRIISignal-transducing receptorReceptor binding assays
p27kip1Cell cycle arrest at G1 phaseWestern blot, knockout models
Caspase-3Executioner proteaseFluorometric assays

Notably, this apoptotic mechanism is quinazoline-specific—non-quinazoline α1-antagonists like tamsulosin lack this effect [5]. Combination therapy with 5α-reductase inhibitors (e.g., finasteride) synergistically enhances apoptosis by suppressing anti-apoptotic androgens [2] [5].

Phosphoglycerate Kinase 1 (PGK1) Activation and Mitochondrial Bioenergetics

Emerging research reveals terazosin’s direct activation of phosphoglycerate kinase 1 (PGK1), a glycolytic enzyme with mitochondrial protective functions. Unlike receptor-mediated effects, this occurs through:

  • Allosteric PGK1 binding at a non-catalytic site
  • Enhanced ATP synthesis via increased glycolytic flux
  • Stabilization of mitochondrial membranes through upregulated PDK1/PI3K signaling [5] [9]

PGK1 activation provides neuroprotective benefits in Parkinson’s models, where terazosin:

  • Rescues dopaminergic neurons from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) toxicity
  • Increases striatal ATP concentrations by 40-60%
  • Reduces α-synuclein aggregation [5]

This mechanism operates independently of α1-AR blockade, as demonstrated by:

  • Persistence in α1-AR knockout models
  • Correlation between PGK1 binding affinity and neuroprotection across quinazoline analogs [5]

Cross-Reactivity with Non-Adrenergic Signaling Pathways

Terazosin exhibits clinically relevant off-target interactions with diverse signaling molecules:

  • Voltage-Gated Ion Channels: Modulates L-type calcium channels and delayed rectifier potassium channels in cardiac tissue, potentially contributing to its rare atrial fibrillation side effect [1] [4]
  • Kinase Inhibition: Suppresses vascular endothelial growth factor receptor-2 (VEGFR2) phosphorylation at therapeutic concentrations (IC50 ~5μM), inhibiting angiogenesis in prostate tumors [4] [9]
  • Extracellular Matrix Interactions: Induces anoikis (detachment-induced apoptosis) in malignant prostate cells by disrupting integrin-FAK signaling [5] [9]

Table 3: Terazosin’s Non-Adrenergic Molecular Targets

TargetInteraction TypeFunctional Consequence
L-type Ca2+ channelsPartial inhibitionReduced cardiac contractility
VEGFR2Competitive ATP-bindingAnti-angiogenic effects
β1-integrinsAffinity bindingDisrupted cell-matrix adhesion
PGK1Allosteric activationEnhanced glycolytic ATP production

These pleiotropic actions suggest therapeutic potential beyond hypertension/BPH, particularly in oncology and neurodegenerative diseases where PGK1 activation and anoikis induction may be beneficial [4] [5] [9].

Properties

Product Name

Terazoline

IUPAC Name

1,5-dipyrrolidin-1-yl-2,3-dihydropyrrole

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

InChI

InChI=1S/C12H21N3/c1-2-8-13(7-1)12-6-5-11-15(12)14-9-3-4-10-14/h6H,1-5,7-11H2

InChI Key

OMCPANGXRFAESP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CCCN2N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.